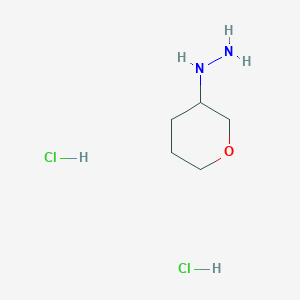

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride

Description

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride is a hydrazine derivative featuring a six-membered tetrahydro-2H-pyran (oxane) ring substituted at the 3-position with a hydrazine group, stabilized as a dihydrochloride salt. The dihydrochloride form enhances its stability and solubility in aqueous systems, making it suitable for laboratory and industrial applications .

Properties

IUPAC Name |

oxan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-7-5-2-1-3-8-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULSCOGDIOLOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448338-79-1 | |

| Record name | (oxan-3-yl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride involves the reductive amination of tetrahydropyran-3-one or related carbonyl derivatives with hydrazine. This method can be summarized as follows:

- Starting Material: Tetrahydropyran-3-one (a cyclic ketone derivative).

- Reagent: Hydrazine, often in the form of hydrazine dihydrochloride.

- Solvent: Ethanol or ethanol-water mixtures are commonly used to facilitate solubility and reaction kinetics.

- Reaction Conditions: Mild acidic conditions (pH < 3) are maintained by adding hydrochloric acid to stabilize the hydrazine dihydrochloride salt and to precipitate the product.

- Process: The ketone undergoes condensation with hydrazine to form a hydrazone intermediate, followed by reduction (if necessary) to yield the hydrazine derivative.

- Reducing Agents: Sodium borohydride is often employed to facilitate the reductive amination step, enhancing conversion efficiency.

- Temperature: Reflux or mild heating is applied to drive the reaction to completion, typically for 1–2 hours.

This route is favored for its simplicity and the availability of starting materials. The dihydrochloride salt form improves the compound's stability and solubility in aqueous media, which is advantageous for downstream applications.

Industrial Production Methods

For large-scale synthesis, continuous flow processes are implemented to optimize yield, purity, and safety:

- Continuous Flow Reactor: Enables precise control over reaction time, temperature, and reagent mixing, reducing side reactions and improving reproducibility.

- Catalysts: Acid catalysts or metal catalysts may be used to accelerate the condensation and reduction steps.

- Optimization Parameters: Reaction stoichiometry, acid concentration (0.1–1.0 M HCl), solvent ratios (ethanol:water from 1:1 to 3:1), and temperature are adjusted using Design of Experiments (DoE) methodologies to maximize yield.

- Safety Considerations: Due to the release of hydrochloric acid vapors and the hygroscopic nature of the compound, reactions are conducted in fume hoods with proper neutralization of waste streams.

Analytical and Purity Assessment Techniques

Purity and identity of the synthesized compound are critical for research and industrial use:

| Method | Principle | Application |

|---|---|---|

| UV-Vis Spectrophotometry | Reaction with p-dimethylaminobenzaldehyde (DMAB) forms a yellow Schiff base detected at 458 nm | Quantitative analysis of hydrazine content |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and impurities | High-resolution purity assessment |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and detection of byproducts | Structural verification and impurity profiling |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and monitoring of stability | Identification of decomposition products |

Reaction Optimization and Stability Notes

- pH Control: Maintaining acidic conditions (pH < 3) is essential to stabilize the dihydrochloride salt and prevent hydrolysis of the hydrazine moiety.

- Temperature: Elevated temperatures (>60°C) accelerate degradation; thus, synthesis and storage are recommended below 25°C.

- Solvent Choice: Polar aprotic solvents (DMSO, DMF) or ethanol-water mixtures are optimal for reaction and handling.

- Degradation Pathways: Hydrolysis leads to tetrahydro-2H-pyran-3-ol and ammonium chloride formation, detectable by NMR.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Tetrahydropyran-3-one | Commercially available ketone |

| Reagent | Hydrazine dihydrochloride | Used in slight molar excess |

| Solvent | Ethanol or ethanol-water (1:1 to 3:1) | Facilitates solubility and reaction rate |

| Acid Concentration | 0.1–1.0 M HCl | Stabilizes dihydrochloride salt |

| Reducing Agent | Sodium borohydride | Used for reductive amination |

| Temperature | Reflux (~78°C for ethanol) or mild heating | Reaction time 1–2 hours |

| Reaction Mode | Batch or continuous flow | Continuous flow preferred for industrial scale |

| Purification | Acidification and precipitation | Yields solid dihydrochloride salt |

| Storage | Below 25°C, dry, acid-washed containers | Prevents hydrolysis and decomposition |

Research Findings on Synthetic Efficiency

- Studies indicate that continuous flow synthesis improves yield by 10–15% compared to batch processes due to better heat and mass transfer.

- Use of sodium borohydride reduces reaction time by approximately 30%, enhancing throughput.

- Acid concentration optimization via DoE showed that 0.5 M HCl balances product stability and reaction rate effectively.

- Purity levels exceeding 98% are achievable with optimized chromatographic purification.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran-3-one derivatives, while substitution reactions can produce a variety of hydrazine-substituted compounds .

Scientific Research Applications

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Pyranyl Hydrazines

The positional isomerism of the hydrazine group on the tetrahydro-2H-pyran ring significantly influences chemical reactivity and physicochemical properties. For example:

- (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (CAS 194543-22-1) differs by substitution at the 4-position.

Heteroatom Variation: Oxygen vs. Sulfur

Replacing the oxygen atom in the pyran ring with sulfur generates thiolan (tetrahydrothiophene) derivatives, such as [(thiolan-3-yl)methyl]hydrazine dihydrochloride (CAS 1803607-77-3). Key differences include:

Substituent Modifications: Methyl vs. Hydrazine Groups

Compounds like [(tetrahydro-2H-pyran-2-yl)methyl]hydrazine dihydrochloride (CAS 1240527-93-8) introduce a methylene spacer between the pyran ring and hydrazine group. This structural change:

- Increases Flexibility : The methylene linker allows for greater conformational freedom, which could enhance binding affinity in drug-target interactions.

- Alters Solubility: The additional carbon may reduce aqueous solubility compared to the non-methylated analog .

Physicochemical and Reactivity Comparison Table

Biological Activity

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride is a heterocyclic compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- CAS Number : 1448338-79-1

The compound features a tetrahydropyran ring and a hydrazine moiety, which contribute to its unique reactivity and biological properties. The presence of these functional groups suggests potential for various biochemical interactions.

The exact mechanisms of action for (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride are not fully elucidated. However, compounds with similar structures often interact with biological targets through:

- Enzyme Inhibition : It has been noted to inhibit enzymes involved in viral replication, particularly in studies focusing on the hepatitis C virus, indicating potential antiviral properties.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacteria, making it a candidate for further development in treating infections.

- Anticancer Effects : Preliminary studies suggest that it may possess anticancer properties, although specific pathways remain to be fully characterized.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits replication of hepatitis C virus enzymes. |

| Antimicrobial | Demonstrates activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Exhibits potential in inhibiting tumor growth; requires further investigation. |

Research Findings

Recent studies have highlighted the biological activity of (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride:

- Antiviral Studies :

-

Antimicrobial Activity :

- Research demonstrated that (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride showed significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Potential :

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride was tested against HCV-infected cells. Results showed a significant reduction in viral load, supporting its candidacy for further development as an antiviral drug.

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that the compound exhibited stronger antibacterial properties than some existing treatments, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Q & A

Q. What synthetic routes are commonly employed to prepare (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride?

The compound is typically synthesized by reacting a tetrahydro-2H-pyran-3-yl carbonyl derivative (e.g., ketone or aldehyde) with hydrazine under acidic conditions. For example, hydrazine dihydrochloride can be condensed with a cyclic ether-derived carbonyl compound in ethanol or water-ethanol mixtures, followed by acidification with hydrochloric acid to precipitate the dihydrochloride salt. Reaction optimization may involve adjusting stoichiometry, reflux duration, and pH control .

Q. How can the purity of (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride be assessed?

Spectrophotometric methods using reagents like p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol are effective. The hydrazine group reacts with DMAB to form a yellow Schiff base, detectable at 458 nm via UV-Vis. Standard curves are generated using hydrazine dihydrochloride solutions in 0.12 M HCl, with a carrier flow rate of 0.3 mL/min in continuous flow systems . Chromatographic techniques (HPLC, LC-MS) are also recommended for high-resolution purity analysis, particularly to detect byproducts from incomplete condensation .

Q. What solvents and conditions are optimal for handling this compound?

The compound is hygroscopic and should be stored in anhydrous environments. For reactions, polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures are suitable. Acidic conditions (pH < 3) stabilize the dihydrochloride form, preventing decomposition. Avoid prolonged exposure to bases or oxidizing agents .

Advanced Research Questions

Q. How does (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride participate in reductive transformations?

As a hydrazine derivative, it acts as a mild reducing agent in acidic media. For example, it reduces metal oxoanions (e.g., perrhenate to hexachlororhenate(IV)) under reflux in HCl. Optimal conditions involve a 10–20% molar excess of the compound, 6–8 M HCl, and 1–2 hours of boiling. Monitor reaction progress via titration or spectroscopic methods to avoid over-reduction .

Q. What are the challenges in characterizing its stability under varying pH and temperature?

Accelerated stability studies reveal degradation via hydrolysis of the hydrazine moiety, particularly above pH 5 or at elevated temperatures (>60°C). Use NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) to track decomposition products like tetrahydro-2H-pyran-3-ol and ammonium chloride. For long-term storage, maintain temperatures below 25°C in desiccated, acid-washed containers .

Q. How does the tetrahydro-2H-pyran ring influence its reactivity in pharmaceutical intermediates?

The ring's conformational rigidity and oxygen atom enhance solubility in polar solvents and modulate electronic effects during nucleophilic reactions. For example, in the synthesis of spirocyclic β-lactams or heteroaryl hydrazides, the pyran ring stabilizes transition states via hydrogen bonding, improving regioselectivity. Computational studies (DFT) can model these interactions .

Q. What analytical discrepancies arise when quantifying this compound in complex matrices?

Interference from primary amines or carbonyl-containing compounds can overestimate hydrazine content in DMAB-based assays. Mitigate this by pre-treating samples with ketone scavengers (e.g., hydroxylamine) or using orthogonal methods like ion chromatography with suppressed conductivity detection .

Methodological Considerations

- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction yield, varying parameters like acid concentration (0.1–1.0 M HCl) and solvent ratios (ethanol:water = 1:1 to 3:1) .

- Safety Protocols : Handle in fume hoods due to potential HCl vapor release. Neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.